Oxacyclotetradecane Erythromycin Derivative Oxacyclotetradecane Erythromycin Derivative Erythromycin derivative.
(10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin is the Erythromycin derivative.
Brand Name: Vulcanchem
CAS No.: 144604-03-5
VCID: VC21336038
InChI: InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1
SMILES: CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
Molecular Formula: C38H67NO12
Molecular Weight: 729.9 g/mol

Oxacyclotetradecane Erythromycin Derivative

CAS No.: 144604-03-5

Cat. No.: VC21336038

Molecular Formula: C38H67NO12

Molecular Weight: 729.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Oxacyclotetradecane Erythromycin Derivative - 144604-03-5

CAS No. 144604-03-5
Molecular Formula C38H67NO12
Molecular Weight 729.9 g/mol
IUPAC Name (3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione
Standard InChI InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1
Standard InChI Key XBRPMQCVVSGOJB-LUHVZOSXSA-N
Isomeric SMILES CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O
SMILES CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
Canonical SMILES CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
Appearance Yellowish-Beige Solid
Melting Point >230°C (dec.)

Chemical Structure and Properties

Molecular Composition

Oxacyclotetradecane Erythromycin Derivative is a complex macrolide compound with molecular formula C₃₈H₆₇NO₁₂ and a molecular weight of 729.9 g/mol. The compound features the characteristic 14-membered lactone ring that defines macrolide antibiotics, with strategic modifications that enhance its pharmacological profile. Its structural configuration includes multiple functional groups that enable specific interactions with bacterial targets.

Chemical Identifiers

The compound can be identified through various systematic naming conventions and chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of Oxacyclotetradecane Erythromycin Derivative

Identifier TypeValue
IUPAC Name(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione
CAS Number144604-03-5
InChI KeyXBRPMQCVVSGOJB-LUHVZOSXSA-N
Canonical SMILESCCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
DSSTOX Substance IDDTXSID60478584

Structural Characteristics

The compound's structure is characterized by several key modifications compared to erythromycin, including alterations that improve its stability in acidic environments and reduce susceptibility to bacterial resistance mechanisms. The 14-membered lactone ring forms the core structure, with various substituents that define its biological activity. The compound also contains multiple stereogenic centers that contribute to its specific three-dimensional conformation, which is crucial for its interaction with bacterial ribosomes.

Mechanism of Action

Primary Target

The primary biological target of Oxacyclotetradecane Erythromycin Derivative is the bacterial ribosome, specifically the 23S ribosomal RNA molecule in the 50S subunit. This interaction is the foundation of its antimicrobial activity and follows the general mechanism of macrolide antibiotics, though with specific modifications that influence its binding affinity and resistance profile.

Inhibition of Protein Synthesis

Like other macrolide antibiotics, this derivative exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the elongation of peptide chains during translation. This disruption halts the production of essential proteins required for bacterial growth and survival, ultimately leading to bacterial cell death or growth inhibition.

Additional Molecular Targets

Beyond its primary mechanism, research indicates that Oxacyclotetradecane Erythromycin Derivative also interacts with other bacterial cellular components, including DNA gyrase. This dual targeting approach enhances its antimicrobial efficacy and potentially circumvents certain resistance mechanisms. The compound has been found to inhibit both ribosomal functions and DNA topoisomerase activity in vitro, expanding its antimicrobial potential.

Biochemical Pathways Affected

The compound's activity impacts multiple biochemical pathways within bacterial cells. By interfering with protein synthesis, it disrupts various cellular processes dependent on continuous protein production. Additionally, its interaction with DNA gyrase affects DNA replication and transcription processes. These combined effects create a multi-targeted approach to bacterial inhibition that contributes to its effectiveness against certain resistant strains.

Biological Activity and Efficacy

Antimicrobial Spectrum

Oxacyclotetradecane Erythromycin Derivative demonstrates a broad spectrum of antimicrobial activity, though its effectiveness varies across different bacterial species and strains. Its most notable application is in addressing infections caused by resistant bacteria, particularly when used in combination with other antibiotics.

Activity Against Resistant Strains

One of the most significant properties of this compound is its potential effectiveness against resistant bacterial strains. While the derivative alone has shown limited activity against MRSA, it demonstrates remarkable synergistic effects when combined with other antibiotics such as oxacillin. This synergism significantly enhances the efficacy of traditional antibiotics against resistant strains, potentially overcoming resistance mechanisms.

Synergistic Effects

The synergistic activity of Oxacyclotetradecane Erythromycin Derivative with other antibiotics represents a promising approach to combating antimicrobial resistance. Table 2 summarizes the synergistic effects observed in combination with oxacillin against MRSA strains.

Table 2: Synergistic Activity Against MRSA Strains

Bacterial StrainMIC of Derivative AloneMIC in Combination with OxacillinSynergistic Effect
MRSA ATCC43300High4 μg/mLSignificant reduction in MIC
Clinically Isolated MRSAHigh2 μg/mLSignificant reduction in MIC

Research Applications and Studies

In Vitro Studies

Laboratory studies have provided valuable insights into the antimicrobial properties of Oxacyclotetradecane Erythromycin Derivative. In vitro research has demonstrated its ability to inhibit various bacterial strains, with particularly promising results when used in combination with other antibiotics. These studies have helped elucidate the compound's mechanism of action and potential clinical applications.

Synergistic Studies with Other Antibiotics

Research focusing on the synergistic effects of this derivative with other antibiotics has yielded particularly promising results. Studies have shown high synergism with oxacillin against both laboratory MRSA strains (ATCC43300) and clinically isolated MRSA. This synergistic approach significantly reduces the minimum inhibitory concentration (MIC) required for effective antimicrobial action, potentially overcoming resistance mechanisms.

Research on Resistance Mechanisms

Investigations into how Oxacyclotetradecane Erythromycin Derivative circumvents bacterial resistance mechanisms have provided valuable insights for antibiotic development. The compound's ability to maintain efficacy despite the presence of certain resistance genes has been documented, making it a valuable candidate for further development in addressing antimicrobial resistance challenges.

Comparison with Other Macrolide Antibiotics

Structural Differences

Oxacyclotetradecane Erythromycin Derivative differs from other macrolide antibiotics in its specific structural modifications. While maintaining the core 14-membered lactone ring characteristic of erythromycin, it features unique alterations that influence its pharmacological properties. These structural differences contribute to its distinct biological activity profile compared to other macrolides.

Comparative Analysis with Similar Compounds

Table 3 presents a comparative analysis of Oxacyclotetradecane Erythromycin Derivative with other macrolide antibiotics, highlighting key differences in their properties and applications.

Table 3: Comparison of Oxacyclotetradecane Erythromycin Derivative with Other Macrolides

CompoundStructural CharacteristicsKey AdvantagesPrimary Applications
Oxacyclotetradecane Erythromycin DerivativeModified 14-membered lactone ring with specific substituentsEnhanced stability, synergistic potential with other antibioticsCombination therapy against resistant strains
Clarithromycin14-membered lactone ring with methylated hydroxyl group at position 6Improved acid stability, better tissue penetrationRespiratory infections, H. pylori treatment
Azithromycin15-membered lactone ring with nitrogen substitutionExtended half-life, high tissue concentrationRespiratory, skin, and sexually transmitted infections
TelithromycinKetolide structure with modified side chainsEnhanced activity against resistant strainsCommunity-acquired respiratory infections

Advantages and Limitations

Synthesis and Production Methods

Synthetic Routes

The synthesis of Oxacyclotetradecane Erythromycin Derivative typically involves modification of the erythromycin molecule through a series of chemical reactions. Common synthetic approaches include protection of specific functional groups followed by selective reactions to introduce the oxacyclotetradecane moiety. For example, the C-9 keto group of erythromycin can be protected as its oxime, and the C-11 and C-12 hydroxyl groups can be transformed into an acetonide using 2-methoxypropene before further modifications.

Industrial Production

Industrial production of this derivative generally follows a two-stage process. First, erythromycin is produced through large-scale fermentation using strains of Saccharopolyspora erythraea. Subsequently, the erythromycin undergoes chemical modification through a series of reactions under optimized conditions to ensure high yield and purity of the final derivative. These processes are typically conducted in batch reactors with careful control of reaction parameters.

Chemical Reactions and Modifications

The synthesis involves various types of chemical reactions, including:

  • Oxidation reactions to introduce or modify functional groups

  • Reduction reactions to convert ketones or aldehydes to alcohols

  • Nucleophilic substitution reactions to replace functional groups with nucleophiles

Common reagents used in these processes include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles including alkoxides. The reactions are conducted under controlled temperature and pH conditions to ensure selectivity and yield.

Research Applications in Various Fields

Applications in Chemistry

In the field of chemistry, Oxacyclotetradecane Erythromycin Derivative serves as a valuable model compound for studying modifications of macrolide antibiotics and their chemical reactivity. It is also utilized in reactivity studies to investigate the stability of complex molecules under different chemical conditions, providing insights that can inform the development of other modified antibiotics.

Applications in Biology

Biological research applications include studies on antibiotic resistance mechanisms, where the compound helps elucidate how bacteria develop and overcome resistance. Its in vitro activity against various bacterial strains, particularly resistant ones, makes it a valuable tool for investigating novel approaches to addressing antimicrobial resistance.

Applications in Medicine

In medicine, the compound has been explored for its therapeutic potential against infections caused by resistant bacterial strains, particularly MRSA. Its synergistic effects with other antibiotics have been investigated as a potential strategy for enhancing treatment efficacy against difficult-to-treat infections. This approach represents a promising direction in developing new combination therapies for resistant pathogens.

Industrial Applications

Industrial applications include the development of advanced drug delivery systems incorporating this derivative. Research has explored various formulations, including nanoparticles and liposomal preparations, to enhance bioavailability and targeted delivery. These approaches aim to optimize the compound's therapeutic potential while minimizing potential side effects.

Case Studies and Experimental Findings

Efficacy Against Multi-Drug Resistant Strains

Case studies have demonstrated the efficacy of Oxacyclotetradecane Erythromycin Derivative against multi-drug resistant strains of Staphylococcus aureus. One study reported a significant reduction in bacterial load when the derivative was combined with traditional antibiotics, suggesting its potential value in treating resistant infections. These findings highlight the compound's role in addressing one of the most pressing challenges in modern infectious disease treatment.

Molecular Mechanism Studies

Detailed studies of the molecular mechanisms have elucidated how this derivative exerts its antimicrobial effects. Research has confirmed its primary mechanism of inhibiting protein synthesis by binding to ribosomal RNA, along with additional activity inhibiting DNA topoisomerase in vitro. This dual mechanism may contribute to its effectiveness in combination therapy and potential for overcoming certain resistance mechanisms.

Future Perspectives and Research Directions

Structural Optimization Opportunities

The current structural understanding of this derivative provides opportunities for further modifications to enhance its pharmacological properties. Targeting specific aspects of the molecule could potentially improve its standalone activity against resistant strains, reduce potential side effects, or enhance synergistic properties with other antimicrobials. Structure-activity relationship studies would be valuable in guiding these optimization efforts.

Expanding Application Areas

While current research focuses primarily on antibacterial applications, particularly against resistant strains, the potential for expanding to other therapeutic areas exists. The preliminary findings regarding anti-malarial activity suggest possibilities for applications beyond bacterial infections. Additionally, further investigation of its molecular interactions could reveal potential applications in treating other infectious diseases or even non-infectious conditions.

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